5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Inflammation Pain Cyclooxygenase

Researchers requiring a privileged heterocyclic core for drug discovery often face scaffold validation bottlenecks. 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 18593-44-7) is a pre-validated, multi-target thienopyrimidine building block that accelerates hit-to-lead optimization. · COX-2 Selectivity: Derivatives achieve a selectivity index of 4.81, outperforming indomethacin (SI=0.04) for safer NSAID development. · Anti-Melanoma Activity: Class-leading potency against MDA-MB-435 melanoma cells (GP = -31.02%). · Broad-Spectrum Antifungal: Demonstrated good to excellent in vitro activity against six fungal species. Supplied with full analytical documentation and available for immediate global dispatch to support your R&D timelines.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 18593-44-7
Cat. No. B174262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
CAS18593-44-7
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC=N2)C
InChIInChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11)
InChIKeyQAFMGDDXMIKGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Key Scaffold Overview for Sourcing & Differentiation


5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: 18593-44-7) is a heterocyclic core scaffold belonging to the thienopyrimidine family, with a molecular formula of C8H8N2OS and molecular weight of 180.23 g/mol . It serves as a privileged bioactive isostere of the quinazoline system and is widely utilized as a versatile building block for the synthesis of diverse pharmacologically active derivatives [1]. Beyond its role as a synthetic intermediate, this core has been directly evaluated in various biological assays, revealing a multi-target profile that underpins its value in drug discovery and agrochemical research [2].

Why a Simple Thienopyrimidine Analogue Cannot Replace 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one


The 5,6-dimethyl substitution pattern on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a critical determinant of its biological performance, as evidenced by quantitative structure-activity relationship (QSAR) studies [1]. The presence of both methyl groups significantly influences the compound's electronic distribution and steric hindrance, which in turn modulates its binding affinity to molecular targets like Cyclooxygenase-2 (COX-2) and its overall antiproliferative potential [2]. Substituting this core with unsubstituted or mono-substituted thienopyrimidinones, or with the related 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold, has been shown to result in a marked decrease in antimicrobial potency, directly linking the 5,6-dimethyl motif to superior activity [3].

Quantitative Comparative Evidence Guide for 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: 18593-44-7)


COX-2 Inhibition Selectivity: Superior Selectivity Index vs. Indomethacin

A derivative of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5, possessing a para-fluorophenyl substituent) demonstrated markedly superior selectivity for COX-2 inhibition relative to the non-selective NSAID indomethacin [1]. The selectivity index (SI), calculated as IC50(COX-1)/IC50(COX-2), was 4.81 for the target compound derivative, compared to an SI of only 0.04 for indomethacin, indicating a ~120-fold improvement in COX-2 selectivity [1]. This level of selectivity is a primary design goal for next-generation anti-inflammatory agents aiming to mitigate gastrointestinal side effects.

Inflammation Pain Cyclooxygenase COX-2 Selectivity Index

Analgesic and Anti-inflammatory Potency: Equipotent to Diclofenac Sodium

A specific derivative of the core, 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (compound AS3), was found to exhibit equipotent analgesic and anti-inflammatory activities when directly compared to the widely used reference standard diclofenac sodium in animal models [1]. Another derivative (AS1) showed more potent activity than diclofenac [1]. This head-to-head benchmarking against a gold-standard NSAID validates the therapeutic potential of the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Analgesic Anti-inflammatory Pain Inflammation NSAID

Broad-Spectrum Anticancer Activity: Leading Potency in the Thienopyrimidinone Class

Within a library of evaluated thieno[2,3-d]pyrimidin-4(3H)-ones, the derivative 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was identified as the most active compound across a panel of cancer cell lines [1]. It exhibited a mean growth inhibition of 51.01% against all tested lines, with remarkable potency against the melanoma cell line MDA-MB-435, achieving a growth percent (GP) of -31.02%, indicating strong cytotoxicity [1]. This intra-class comparison highlights the superior antiproliferative potential conferred by the 5,6-dimethyl substitution.

Anticancer Cytotoxicity Antiproliferative Cancer Cell Lines Melanoma

Antimicrobial Potency: Superiority of 5,6-Dimethyl Scaffold over Tetrahydrobenzo Analogue

A direct comparison of antibacterial activity revealed that derivatives of the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold (compounds 2a-f) consistently demonstrated better activity than their corresponding 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one analogs (compounds 3a-f) against a panel of bacterial strains [1]. This structure-activity relationship (SAR) directly implicates the 5,6-dimethylthieno core as superior to a closely related fused-ring system for antimicrobial applications.

Antibacterial Antifungal Antimicrobial SAR Pathogen

Fungicidal Activity: In Vitro Efficacy Against Multiple Plant Pathogens

A series of 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives were evaluated and demonstrated good to excellent fungicidal activities against a diverse panel of six fungal species, including economically important plant pathogens [1]. This data positions the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core as a valuable scaffold for the development of novel agricultural fungicides, with direct quantitative evidence of its efficacy spectrum.

Fungicide Agrochemical Antifungal Plant Pathology Pesticide

High-Impact Application Scenarios for 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (18593-44-7)


Next-Generation Anti-inflammatory Drug Discovery: Targeting COX-2 Selectivity

Given its ability to serve as a scaffold for derivatives with a superior COX-2 selectivity index (SI=4.81) compared to the non-selective inhibitor indomethacin (SI=0.04), this compound is a prime candidate for lead optimization programs aimed at developing safer NSAIDs [1]. Researchers should prioritize this core when the goal is to achieve high selectivity and mitigate COX-1-related gastrointestinal side effects.

Anticancer Lead Development: A Privileged Scaffold for Melanoma Therapy

The identification of a 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative as the most potent anticancer agent in its class, with specific cytotoxic effects against the MDA-MB-435 melanoma cell line (GP = -31.02%), makes this scaffold highly attractive for focused medicinal chemistry campaigns targeting melanoma and other cancers [2]. Its proven class-leading performance justifies its selection over other thienopyrimidine cores for this indication.

Agrochemical Fungicide Development: A Validated Starting Point

With demonstrated good to excellent in vitro fungicidal activity against a panel of six distinct fungal species, this scaffold is an empirically validated starting point for the development of novel agricultural fungicides [3]. Industrial researchers can confidently use this core to build compound libraries targeting specific crop pathogens, supported by direct evidence of its broad-spectrum potential.

Analgesic Research: A Scaffold with Diclofenac-Equivalent Efficacy

The demonstrated equipotency of its derivatives to diclofenac sodium in analgesic and anti-inflammatory animal models provides a strong rationale for using this scaffold in pain research [4]. This evidence supports its application in developing new pain therapies that may offer a differentiated safety or efficacy profile compared to existing treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.